molecular formula C18H23NO2 B13411350 Benzyl 1-methyl-2-azaadamantane-2-carboxylate

Benzyl 1-methyl-2-azaadamantane-2-carboxylate

Cat. No.: B13411350
M. Wt: 285.4 g/mol
InChI Key: ANFBLKKERMLHED-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-2-azaadamantane-2-carboxylate is a chemical compound that belongs to the class of azaadamantane derivatives. Azaadamantanes are nitrogen-containing analogs of adamantane, which is a tricyclic hydrocarbon.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

benzyl 1-methyl-2-azatricyclo[3.3.1.13,7]decane-2-carboxylate

InChI

InChI=1S/C18H23NO2/c1-18-10-14-7-15(11-18)9-16(8-14)19(18)17(20)21-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3

InChI Key

ANFBLKKERMLHED-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC(C3)N2C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-methyl-2-azaadamantane-2-carboxylate typically involves the amidation of 1-methyl-2-azaadamantane with benzyl chloroformate under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-methyl-2-azaadamantane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl 1-methyl-2-azaadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with microbial cell wall synthesis .

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